![molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3](/img/structure/B593345.png)

Theophylline, [8-3H]

Overview

Description

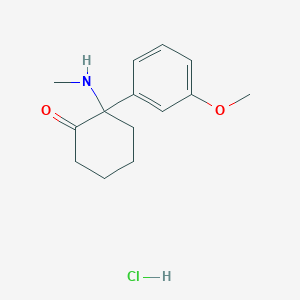

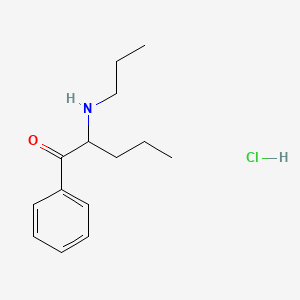

It is used primarily to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Theophylline is naturally present in trace amounts in tea, coffee, chocolate, yerba maté, guarana, and kola nut . The compound “Theophylline, [8-3H]” refers to a radiolabeled form of theophylline, where tritium (³H) is incorporated at the 8th position of the molecule. This radiolabeling is useful for tracing and studying the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of theophylline involves several steps:

Starting Materials: The synthesis begins with dimethyl sulphate and 6-aminouracil.

Reaction Steps:

Industrial Production Methods: Industrial production of theophylline follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Theophylline undergoes various chemical reactions, including:

Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

Reduction: Reduction reactions can convert theophylline to its corresponding dihydro derivatives.

Substitution: Theophylline can undergo substitution reactions, such as halogenation, to form derivatives like 8-chlorotheophylline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products:

Oxidation: 1,3-dimethyluric acid.

Reduction: Dihydro derivatives of theophylline.

Substitution: Halogenated derivatives such as 8-chlorotheophylline.

Scientific Research Applications

Theophylline, [8-3H] has numerous applications in scientific research:

Chemistry: Used as a tracer in studying theophylline’s metabolic pathways and interactions with other compounds.

Biology: Helps in understanding theophylline’s distribution, absorption, and excretion in biological systems.

Medicine: Used in pharmacokinetic studies to determine theophylline’s bioavailability and therapeutic efficacy.

Industry: Employed in quality control and formulation studies of theophylline-containing pharmaceutical products

Mechanism of Action

Theophylline is similar to other methylxanthine compounds such as caffeine and theobromine:

Theobromine: Theobromine shares similar pharmacological properties with theophylline but is less potent as a bronchodilator.

Uniqueness: Theophylline’s unique combination of bronchodilator and anti-inflammatory effects makes it particularly useful in treating respiratory conditions like asthma and COPD .

Comparison with Similar Compounds

- Caffeine (1,3,7-trimethylxanthine)

- Theobromine (3,7-dimethylxanthine)

- Aminophylline (a complex of theophylline and ethylenediamine)

Properties

IUPAC Name |

1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WJULDGBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)